molecular formula C17H12N2 B1321052 2-Methyldibenzo[F,H]quinoxaline CAS No. 536753-86-3

2-Methyldibenzo[F,H]quinoxaline

Cat. No. B1321052
CAS RN: 536753-86-3
M. Wt: 244.29 g/mol
InChI Key: DCPGBPKLXYETTA-UHFFFAOYSA-N
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Description

2-Methyldibenzo[F,H]quinoxaline is a chemical compound with the molecular formula C17H12N2 . It is also known by other synonyms such as 2-Methyl-dibenzo[f,h]chinoxalin and 3-methylphenanthro[9,10-b]pyrazine . The compound is part of the quinoxaline family, which is a heterocyclic compound containing a benzene ring and a pyrazine ring .


Synthesis Analysis

Quinoxaline derivatives, including 2-Methyldibenzo[F,H]quinoxaline, can be synthesized using various methods . One approach involves environmentally benign methods, focusing on the use of aldehydes, benzimidazoles, heterocyclic compounds, and orthophenylenediamine . Another method involves a nickel-catalyzed synthesis of quinoline and quinoxaline via double dehydrogenative coupling .


Molecular Structure Analysis

The molecular structure of 2-Methyldibenzo[F,H]quinoxaline consists of 17 carbon atoms, 12 hydrogen atoms, and 2 nitrogen atoms . The InChI string representation of the molecule is InChI=1S/C17H12N2/c1-11-10-18-16-14-8-4-2-6-12 (14)13-7-3-5-9-15 (13)17 (16)19-11/h2-10H,1H3 . The Canonical SMILES representation is CC1=CN=C2C3=CC=CC=C3C4=CC=CC=C4C2=N1 .


Physical And Chemical Properties Analysis

2-Methyldibenzo[F,H]quinoxaline has a molecular weight of 244.29 g/mol . It has a computed XLogP3-AA value of 3.2, indicating its lipophilicity . The compound has no hydrogen bond donors and two hydrogen bond acceptors . It has a topological polar surface area of 25.8 Ų . .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

2-Methyldibenzo[F,H]quinoxaline: is utilized in OLED technology, particularly as a ligand in red phosphorescent emitters like Ir(MDQ)2(acac) . These emitters are crucial for achieving high-efficiency and bright displays. The compound’s ability to coordinate with iridium centers allows for efficient electroluminescence, making it a valuable component in the development of OLED screens used in televisions, smartphones, and other display technologies.

Charge Carrier Storage

Studies have shown that 2-Methyldibenzo[F,H]quinoxaline derivatives can play a role in the storage of charge carriers in OLEDs . This property is significant for improving the efficiency and lifespan of OLED devices. By understanding the mechanisms of charge storage and release, researchers can design better performing OLEDs with longer operational stability.

Electronics

In the field of electronics, 2-Methyldibenzo[F,H]quinoxaline is involved in the synthesis of materials like Ir(MDQ)2(acac) , which are used as dopants in electronic devices . These materials contribute to the development of components with improved electronic properties, such as enhanced conductivity and stability, which are essential for the advancement of electronic circuits and devices.

Photophysics

The photophysical properties of 2-Methyldibenzo[F,H]quinoxaline make it an interesting subject for research in understanding light-matter interactions . Its study can lead to insights into the design of new photonic materials and devices, including sensors and light-harvesting systems.

Energy Storage

Compounds containing 2-Methyldibenzo[F,H]quinoxaline are being explored for their potential applications in energy storage systems . Their ability to participate in redox reactions could be harnessed in the development of more efficient batteries and supercapacitors.

Medical Imaging

While direct applications of 2-Methyldibenzo[F,H]quinoxaline in medical imaging are not well-documented, the compound’s derivatives, particularly those involving iridium complexes, may have potential uses in imaging technologies due to their luminescent properties . Further research could explore the use of these compounds as contrast agents or in the development of novel imaging techniques.

Chemical Synthesis

2-Methyldibenzo[F,H]quinoxaline: serves as a building block in chemical synthesis, contributing to the creation of various complex molecules . Its incorporation into larger structures can lead to new compounds with desirable properties for pharmaceuticals, agrochemicals, and other applications.

Sensor Technology

The electronic and photophysical characteristics of 2-Methyldibenzo[F,H]quinoxaline -based materials suggest potential applications in sensor technology . These materials could be used to develop sensors that detect environmental changes, chemical substances, or biological markers with high sensitivity and selectivity.

Mechanism of Action

properties

IUPAC Name

3-methylphenanthro[9,10-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2/c1-11-10-18-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)17(16)19-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPGBPKLXYETTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C3=CC=CC=C3C4=CC=CC=C4C2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20609478
Record name 2-Methyldibenzo[f,h]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

536753-86-3
Record name 2-Methyldibenzo[f,h]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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